molecular formula C9H11N5O5 B13995833 3'-Azido-3'-deoxyuridine

3'-Azido-3'-deoxyuridine

Cat. No.: B13995833
M. Wt: 269.21 g/mol
InChI Key: WQBCHXWMHQMQKW-UHFFFAOYSA-N
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Description

3’-Azido-3’-deoxyuridine is a nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to naturally occurring nucleosides but features an azido group at the 3’ position, which imparts unique chemical and biological properties. It is primarily known for its potential antiviral and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-3’-deoxyuridine typically involves the azidation of 3’-deoxyuridine. One common method includes the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .

Industrial Production Methods

While specific industrial production methods for 3’-Azido-3’-deoxyuridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-3’-deoxyuridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper (I) catalysts and alkyne-containing molecules.

    Reduction: Commonly employs reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products

    Click Chemistry Products: Formation of 1,2,3-triazoles.

    Reduction Products: Formation of 3’-amino-3’-deoxyuridine.

Mechanism of Action

The mechanism of action of 3’-Azido-3’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, the azido group causes chain termination, effectively halting DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses . The compound targets the DNA polymerase enzyme, which is crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Azido-3’-deoxyuridine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions makes it a valuable tool in bioorthogonal chemistry. Additionally, its mechanism of action as a DNA chain terminator sets it apart from other nucleoside analogues .

Properties

IUPAC Name

1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCHXWMHQMQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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